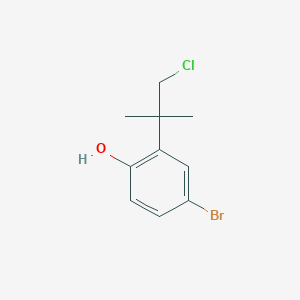
4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol
Descripción
4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol: is an organic compound with the molecular formula C11H14BrClO It is a substituted phenol, characterized by the presence of bromine and chlorine atoms along with a dimethyl-ethyl group attached to the benzene ring
Propiedades
Fórmula molecular |
C10H12BrClO |
|---|---|
Peso molecular |
263.56 g/mol |
Nombre IUPAC |
4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,6-12)8-5-7(11)3-4-9(8)13/h3-5,13H,6H2,1-2H3 |
Clave InChI |
DEAPSBNOHASTHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCl)C1=C(C=CC(=C1)Br)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol typically involves the following steps:
Chlorination: The chlorination of the dimethyl-ethyl group can be carried out using chlorine (Cl2) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide.
Phenol Formation: The hydroxyl group can be introduced through nucleophilic aromatic substitution, where a suitable leaving group (e.g., a halide) is replaced by a hydroxyl group using a strong base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding dehalogenated compounds.
Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of dehalogenated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in biochemical studies to investigate the effects of halogenated phenols on biological systems.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the phenolic hydroxyl group can influence its binding affinity and reactivity. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes.
Comparación Con Compuestos Similares
4-Bromo-2-chlorophenol: Lacks the dimethyl-ethyl group, making it less sterically hindered.
2-Bromo-4-chlorophenol: Different positioning of the halogen atoms, leading to variations in reactivity and properties.
4-Bromo-2-(2-chloro-1,1-dimethyl-ethyl)anisole: Contains a methoxy group instead of a hydroxyl group, affecting its polarity and solubility.
Uniqueness: 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol is unique due to the specific combination of bromine, chlorine, and the dimethyl-ethyl group, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing molecules with tailored reactivity and functionality for specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


